6-(邻甲苯基)吡啶-2-醇

货号 B1275576

CAS 编号:

300395-32-8

分子量: 185.22 g/mol

InChI 键: QHUKZSBVVXZUKQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

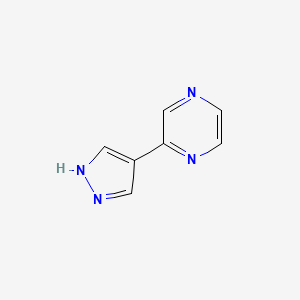

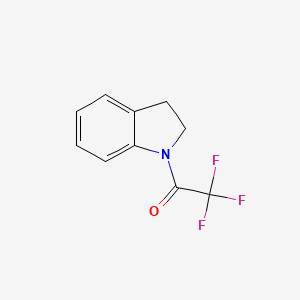

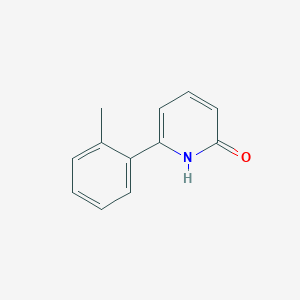

6-(O-tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .

Synthesis Analysis

The synthesis of substituted pyridines, such as 6-(O-tolyl)pyridin-2-ol, has been achieved through various methodologies. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of 6-(O-tolyl)pyridin-2-ol is characterized by a pyridine ring substituted with a hydroxy group at position 2 . The compound also contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

6-(O-tolyl)pyridin-2-ol can participate in various chemical reactions. For instance, it can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . Moreover, it can be involved in the ruthenium-catalyzed ketone directed ortho-arylation .科学研究应用

1. Synthesis of Biaryl Compounds

- Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of o-tolyl benzonitrile (OTBN), a key starting material for sartans, which are a class of antihypertensive drugs. Biaryl compounds are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs .

- Methods : The synthesis of OTBN involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions. Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .

- Results : The synthesis of OTBN is crucial for the production of sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

2. Potential Inhibitor in Cancer Treatment

- Application : “6-(O-tolyl)pyridin-2-ol” derivatives have been studied as potential anticancer agents via PI3Kα inhibition .

- Methods : A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .

- Results : Most of the synthetic compounds showed submicromolar inhibitory activity against various tumour cell lines. One compound, 13k, induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

3. Synthesis of Di-2-pyridyl Thionocarbonate

- Application : “6-(O-tolyl)pyridin-2-ol” is used as a reactant in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .

- Methods : The synthesis of di-2-pyridyl thionocarbonate involves the reaction of “6-(O-tolyl)pyridin-2-ol” with a suitable thiocarbonyl compound .

- Results : The resulting di-2-pyridyl thionocarbonate can be used as a reagent in various organic synthesis reactions .

4. Reactions with Pentafluoro- and Pentachloropyridines

- Application : “6-(O-tolyl)pyridin-2-ol” reacts with pentafluoro- and pentachloropyridines to yield a mixture of products .

- Methods : The reactions involve the attack of “6-(O-tolyl)pyridin-2-ol” at the nitrogen and oxygen atoms of pentafluoro- and pentachloropyridines .

- Results : The resulting compounds have potential applications in the synthesis of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .

5. Synthesis of Heterocyclic N-Oxides

- Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of heterocyclic N-oxides .

- Methods : The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

- Results : The resulting 2-substituted pyridines and 2-substituted pyridine N-oxides are useful for the synthesis of 2,6-disubstituted pyridines .

6. Synthesis of Alkylated Pyridines

- Application : “6-(O-tolyl)pyridin-2-ol” is used in the synthesis of alkylated pyridines .

- Methods : The synthesis involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions .

- Results : The resulting C4-alkylated pyridines are useful in various organic synthesis reactions .

属性

IUPAC Name |

6-(2-methylphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUKZSBVVXZUKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396587 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(O-tolyl)pyridin-2-ol | |

CAS RN |

300395-32-8 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

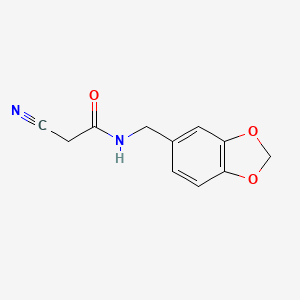

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

341953-72-8

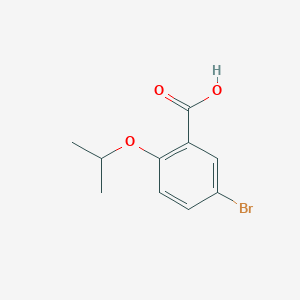

5-Bromo-2-isopropoxybenzoic acid

62176-16-3

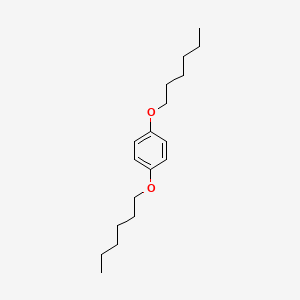

1,4-Dihexyloxybenzene

67399-93-3

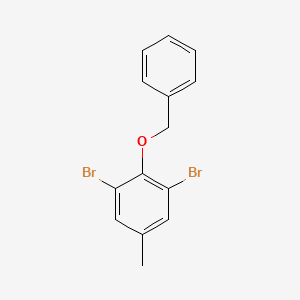

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

84379-34-0

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)